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Compound of Interest

Compound Name: Abeprazan

Cat. No.: B605094

Introduction

Abeprazan, also known by its development code DWP14012 and as Fexuprazan, is a novel
small molecule drug classified as a potassium-competitive acid blocker (P-CAB).[1][2] It is
developed for the treatment of acid-related gastrointestinal disorders such as
gastroesophageal reflux disease (GERD), peptic ulcers, and gastritis.[3][4] Unlike traditional
proton pump inhibitors (PPIs), which have been the standard of care for decades, Abeprazan
offers a distinct mechanism of action that provides rapid, potent, and sustained suppression of
gastric acid.[5][6] This technical guide synthesizes the core findings from pivotal in vitro and in
vivo studies, detailing the pharmacokinetics, pharmacodynamics, efficacy, and experimental
protocols associated with Abeprazan.

Mechanism of Action

Abeprazan functions by directly targeting the H+/K+-ATPase, the proton pump responsible for
the final step of acid secretion in gastric parietal cells.[7] Its mechanism is characterized by the
following key features:

» Potassium-Competitive Inhibition: Abeprazan competitively and reversibly binds to the
potassium-ion (K+) binding site of the H+/K+-ATPase.[1][8] This action prevents the
exchange of H+ and K+ ions across the parietal cell membrane, thereby inhibiting acid
secretion.[2]
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» No Acid Activation Required: A significant advantage over PPIs is that Abeprazan does not
require an acidic environment for activation.[3][9] PPIs are prodrugs that must be activated
by the acidic canaliculus of the parietal cell, whereas Abeprazan binds directly to the active
proton pump.[5][7]

o Rapid Onset of Action: The direct and reversible binding mechanism allows for a much faster
onset of action compared to PPIs, which often require several days to achieve their
maximum effect.[5]
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Mechanism of Action: Abeprazan vs. PPIs
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Caption: Comparative mechanism of Abeprazan (P-CAB) and traditional PPIs.
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In Vitro Studies

In vitro experiments have been crucial in defining the fundamental pharmacological properties
of Abeprazan before its progression into animal and human trials.

Key Findings

Key characteristics identified through in vitro assays include its binding affinity, metabolic
pathways, and plasma protein binding. Abeprazan is primarily metabolized by the cytochrome
P450 enzyme CYP3A4.[7][10] Its main metabolite, M14, is considered ineffective.[7] This
reliance on CYP3A4, rather than the more polymorphic CYP2C19 enzyme that metabolizes
many PPIs, suggests a lower potential for inter-individual variability in drug efficacy.[6][11]

Data Presentation

Parameter Finding Source
Primary Metabolic Enzyme CYP3A4 [71[10]
Plasma Protein Binding 94.3% (at 1 pg/mL) [7]
92.8% (at 10 pg/mL) [7]

Reversible, potassium-
Inhibitory Action competitive ionic binding to [1]09]
H+, K+-ATPase

Competitive inhibitory effect
Transporter Interaction against MATE1, MATE2K, and [7]
OCT1

In Vivo Studies

In vivo research, encompassing both preclinical animal models and extensive human clinical
trials, has demonstrated Abeprazan's potent acid-suppressing effects and established its
clinical utility.

Preclinical Animal Studies
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Abeprazan has shown robust, dose-dependent inhibition of gastric acid secretion in multiple
animal models. Studies have consistently demonstrated that its efficacy is equal to or greater
than that of other P-CABSs, such as vonoprazan.[3][8]

Data Presentation: Animal Models

Animal Model Key Finding Source

) Dose-dependent inhibition of
Pylorus-ligated rats o . [3][8]
gastric acid secretion.

Efficacy equal to or greater
Lumen-perfused rat models [3][8]
than vonoprazan.

: i Potent and sustained acid
Heidenhain pouch dog models ] [31[8]
suppression.

Clinical Studies in Humans

Clinical trials have evaluated the pharmacokinetics (PK), pharmacodynamics (PD), safety, and
efficacy of Abeprazan across various doses and populations.

Pharmacokinetics and Pharmacodynamics (PK/PD)

Abeprazan is rapidly absorbed following oral administration, with peak plasma concentrations
(Tmax) reached between 1.75 and 3.5 hours.[7] It exhibits a relatively long elimination half-life
of approximately 9 hours.[10] The drug's exposure increases in a dose-proportional manner,
and importantly, its bioavailability is not significantly affected by food intake.[7]

The pharmacodynamic effect—gastric acid suppression—is rapid and robust. Studies
measuring 24-hour intragastric pH have shown that Abeprazan significantly increases the
percentage of time the pH remains above 4, a key benchmark for healing acid-related mucosal
damage.[12]

Data Presentation: Human Pharmacokinetics & Pharmacodynamics
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Parameter Dose Value Ethnicity Source

Median Tmax

] 10-320 mg 1.75 - 3.5 hours Healthy Adults [7]
(Time to Peak)
Elimination Half- .
i Not specified ~9 hours Healthy Adults [10]
ife
% Time pH > 4
i 40 mg 64.3% Korean [12]
(Multiple Doses)
40 mg 62.8% Caucasian [12]
40 mg 70.3% Japanese [12]
80 mg 94.8% Korean [12]
80 mg 90.6% Caucasian [12]
80 mg 90.6% Japanese [12]

Clinical Efficacy

Phase Il clinical trials have confirmed Abeprazan's efficacy in treating acid-related disorders.
In a trial for erosive esophagitis (EE), a 40 mg daily dose of Abeprazan demonstrated a 99%
mucosal healing rate by week 8.[2] It also provided faster and better relief from heartburn
symptoms compared to esomeprazole, particularly in patients with moderate to severe
symptoms.[2] For acute or chronic gastritis, both 20 mg once-daily and 10 mg twice-daily
regimens were superior to placebo in improving and healing gastric erosions over a two-week
period.[4][13]

Data Presentation: Clinical Efficacy
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Indication Treatment Endpoint Result Source
Erosive Abeprazan 40 Mucosal Healing
. 99% [2]
Esophagitis mg Rate (Week 8)
Abeprazan 40 EE Healing Rate
100.00% [14]
mg (post-meal) (Week 4)
Abeprazan 40 EE Healing Rate
98.77% [14]
mg (pre-meal) (Week 4)
) Erosion 57.8% (vs.
Acute/Chronic Abeprazan 20
N Improvement 40.6% for [41[13]
Gastritis mg q.d.
Rate (Week 2) placebo)
Erosion 65.7% (vs.
Abeprazan 10
bid Improvement 40.6% for [4][13]
mg b.i.d.
g Rate (Week 2) placebo)
) ) 54.9% (vs.
Abeprazan 20 Erosion Healing
39.6% for [13]
mg q.d. Rate (Week 2)
placebo)
] ) 57.8% (vs.
Abeprazan 10 Erosion Healing
) 39.6% for [13]
mg b.i.d. Rate (Week 2)
placebo)

Experimental Protocols

The following section details the methodologies employed in key in vivo studies of Abeprazan.

Pharmacodynamic Assessment in Healthy Subjects

This protocol is based on studies designed to measure the acid-suppressing effects of
Abeprazan.[12]

e Subject Recruitment: Healthy male subjects are recruited and screened for eligibility.

o Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-dose
design is used.
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e Dosing: Subjects are assigned to different dose groups (e.g., 20 mg, 40 mg, 80 mg of
Abeprazan or placebo) and receive the drug orally for a set number of days (e.g., 7 days for
multiple-dose evaluation).

« Intragastric pH Monitoring: On specified days (e.g., before the first dose and on the last day
of dosing), a pH monitoring catheter is inserted through the nasal passage into the stomach.
The pH is recorded continuously for 24 hours.

o Data Analysis: The primary pharmacodynamic endpoint is the percentage of the 24-hour
period during which the intragastric pH is maintained above a certain threshold (e.g., pH >
4).

Efficacy Assessment in Patients with Erosive
Esophagitis

This protocol describes a typical Phase Il trial to evaluate healing rates.[2][14]

» Patient Population: Patients with endoscopically confirmed erosive esophagitis (e.g., Los
Angeles [LA] grades A-D) are enrolled.

o Study Design: A randomized, multicenter study. It can be double-blind and compared against
an active comparator (e.g., esomeprazole) or open-label to assess different dosing times
(pre- vs. post-meal).

o Treatment: Patients receive a daily oral dose of Abeprazan (e.g., 40 mg) or the comparator
drug for a period of 4 to 8 weeks.

o Primary Endpoint Assessment: A follow-up endoscopy is performed at week 4 and/or week 8.
The primary endpoint is the rate of complete mucosal healing, defined as the absence of
visible erosions (LA grade N).

e Secondary Endpoints: Symptom relief (e.g., heartburn, regurgitation) is assessed using
patient diaries and validated questionnaires. Safety and tolerability are monitored throughout
the study.
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General Workflow for a Phase Il Clinical Trial of Abeprazan
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Caption: A typical workflow for an Abeprazan Phase Il clinical trial.
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Conclusion

In vivo and in vitro studies have established Abeprazan (Fexuprazan) as a potent, rapid-
acting, and durable inhibitor of gastric acid secretion. Its distinct mechanism as a potassium-
competitive acid blocker confers several potential advantages over traditional PPIs, including a
fast onset of action, effectiveness independent of food intake, and a metabolic profile that may
reduce variability in patient response.[6] Clinical data have confirmed its high efficacy in healing
erosive esophagitis and gastritis with a favorable safety profile. These findings position
Abeprazan as a significant next-generation therapeutic option for the management of acid-
related gastrointestinal disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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